1,4-Bis(ethylsulfonyl)piperazine
Description
Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Research
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, serves as a cornerstone in medicinal chemistry and materials science. nih.govmdpi.com Its unique structural and chemical properties have led to its classification as a "privileged scaffold," a molecular framework that is recurrent in biologically active compounds. nih.govnih.gov
The piperazine ring typically adopts a chair conformation, which is its most thermodynamically stable form. nih.gov However, it can also exist in other conformations such as boat, twist-boat, and half-chair. nih.govnih.gov The interconversion between these conformations is a dynamic process influenced by the nature of the substituents on the nitrogen atoms. nih.govresearchgate.net The presence of bulky or electron-withdrawing groups can create steric hindrance and alter the electronic environment, thereby influencing the conformational equilibrium. nih.govresearchgate.net For instance, N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the amide bond, in addition to the ring's own conformational dynamics. nih.gov This conformational flexibility is crucial as it dictates how piperazine-containing molecules interact with biological targets.
The piperazine nucleus is a versatile building block in organic synthesis, largely due to the reactivity of its two secondary amine groups. ijrrjournal.comsemanticscholar.org These nitrogen atoms can be readily functionalized, allowing for the introduction of a wide array of substituents and the construction of diverse molecular architectures. mdpi.comorganic-chemistry.org This adaptability has made piperazine a key component in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. molport.comresearchgate.net Its ability to improve physicochemical properties such as solubility and bioavailability further enhances its value in drug design. nih.govmdpi.com The synthesis of both mono- and di-substituted piperazines is a significant area of research, with various methods being developed to achieve high selectivity and yield. semanticscholar.orgorganic-chemistry.org
Importance of Sulfonyl Functional Groups in Organic Chemistry and Material Science
The sulfonyl group (–SO2–) is a critical functional group in organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.mewikipedia.org This arrangement confers distinct electronic properties that have significant implications for molecular reactivity and material properties.
The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. researchgate.netfiveable.mereddit.com This strong inductive effect significantly influences the reactivity of adjacent parts of a molecule. fiveable.me For example, it can stabilize adjacent negative charges, making protons on adjacent carbon atoms more acidic. researchgate.netfiveable.me This property is exploited in various organic reactions. Furthermore, the electron-withdrawing nature of the sulfonyl group can render adjacent unsaturated systems, like vinyl groups, susceptible to nucleophilic attack in Michael-type additions. researchgate.netwikipedia.org The sulfonyl group's ability to act as a good leaving group in nucleophilic substitution reactions is another important aspect of its reactivity. researchgate.net
The design of molecules containing two functional groups, known as bis-functionalized molecules, often aims to create structures with unique properties or the ability to interact with multiple targets. Key design principles include the choice of the central scaffold, the nature of the functional groups, and the length and flexibility of the linkers connecting them. In the context of 1,4-Bis(ethylsulfonyl)piperazine, the piperazine ring acts as a symmetrical scaffold. The introduction of two identical sulfonyl-containing groups at the 1 and 4 positions results in a molecule with a defined geometry and electronic distribution. The design of such molecules can be tailored for specific applications, for instance, by creating a molecular cleft with specific binding properties. nih.gov
Justification for Focused Academic Inquiry into this compound
The focused study of this compound is warranted by the convergence of the advantageous properties of both the piperazine scaffold and the sulfonyl functional group. The symmetrical bis-substitution of the piperazine ring with ethylsulfonyl groups creates a molecule with a unique combination of structural rigidity and electronic features.
Secondly, this compound can serve as a model system for studying the properties of bis-sulfonylated materials. The presence of two sulfonyl groups can impart properties such as high thermal stability and resistance to oxidation, which are desirable in materials science. wikipedia.org
Finally, while this article strictly avoids pharmacological discussions, the broader class of sulfonylpiperazines has shown diverse biological activities. plos.orgnih.govnih.gov Therefore, a fundamental understanding of the chemical and physical properties of this compound can contribute to the foundational knowledge required for the rational design of new molecules in various scientific fields.
Theoretical and Experimental Intersections in Bis(sulfonyl)piperazine Systems
The study of bis(sulfonyl)piperazine systems, such as This compound , offers a rich platform for exploring the interplay between theoretical predictions and experimental observations. The conformational landscape of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, is a key area of investigation.
Theoretical studies, often employing Density Functional Theory (DFT), provide insights into the optimized molecular geometry and electronic features of these molecules. researchgate.net For instance, calculations can predict bond lengths, bond angles, and the distribution of electron density within the molecule. The presence of two bulky and electron-withdrawing sulfonyl groups at the 1 and 4 positions is expected to have a significant impact on the piperazine ring's geometry, favoring a chair conformation to minimize steric hindrance.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for validating these theoretical models. Temperature-dependent NMR studies can reveal the energy barriers associated with ring inversion and rotation around the N-S bond. rsc.org X-ray crystallography provides a definitive snapshot of the molecule's solid-state conformation. For example, in related N,N'-disubstituted piperazines, crystal structure analyses have confirmed the prevalence of the chair conformation. wm.eduresearchgate.net
| Structural Parameter | Theoretical Importance | Experimental Probe | Expected Observation for this compound |
| Piperazine Ring Conformation | Dictates the overall 3D shape and steric profile of the molecule. | NMR Spectroscopy, X-ray Crystallography | Predominantly chair conformation. |
| N-S Bond Length | Reflects the strength and nature of the nitrogen-sulfur bond. | X-ray Crystallography | Shorter than a typical N-S single bond due to potential partial double bond character. |
| S-N-C Bond Angle | Influences the orientation of the ethylsulfonyl substituents relative to the piperazine ring. | X-ray Crystallography | Expected to be around 116-120°, indicative of sp2 hybridization at the nitrogen. |
| Torsional Angles | Define the rotational barriers and preferred orientations of the sulfonyl groups. | NMR Spectroscopy | Restricted rotation around the N-S bond. |
Emerging Non-Biological Applications of Sulfonylpiperazine Motifs
While the biological applications of sulfonylpiperazines are extensively documented, their utility in non-biological domains is a growing area of research. The unique structural and electronic properties of these compounds make them attractive building blocks for the synthesis of novel materials and functional molecules.
One emerging application is their use as ligands in coordination chemistry. The piperazine nitrogens, despite their reduced basicity due to the sulfonyl groups, can still coordinate to metal centers. The rigid framework of the bis(sulfonyl)piperazine can act as a scaffold to control the geometry and reactivity of the resulting metal complexes. wm.edu
Furthermore, sulfonylpiperazine derivatives are being explored as components in the development of functional organic materials. Their thermal stability and defined conformations are advantageous for creating ordered structures with specific electronic or optical properties. For instance, related disubstituted piperazine systems have been investigated for their potential in nonlinear optical applications. researchgate.net
The synthesis of complex molecular architectures often relies on robust and predictable building blocks. Classic strategies for creating 1,4-disubstituted piperazines involve stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net The reactivity of the sulfonylpiperazine core can be harnessed in multi-step syntheses to construct larger, more intricate molecules for various research purposes beyond the biological realm.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62938-04-9 |
|---|---|
Molecular Formula |
C8H18N2O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,4-bis(ethylsulfonyl)piperazine |
InChI |
InChI=1S/C8H18N2O4S2/c1-3-15(11,12)9-5-7-10(8-6-9)16(13,14)4-2/h3-8H2,1-2H3 |
InChI Key |
WYCRKYNCNUBXCI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Ethylsulfonyl Piperazine
Strategies for N,N'-Disubstitution of Piperazine (B1678402)
The creation of 1,4-disubstituted piperazines is a fundamental transformation in organic synthesis, with applications in medicinal and materials chemistry. The symmetrical nature of 1,4-bis(ethylsulfonyl)piperazine allows for a direct approach to disubstitution.
Direct Alkylation and Acylation Approaches
Direct N,N'-disubstitution of piperazine is a common and straightforward method. This typically involves the reaction of piperazine with two equivalents of an appropriate electrophilic reagent. In the context of synthesizing this compound, this would involve an acylation-type reaction with an ethylsulfonyl precursor. The piperazine nitrogen atoms act as nucleophiles, attacking the electrophilic sulfur atom of the ethylsulfonylating agent.
Classic strategies for creating 1,4-disubstituted piperazines often depend on the stepwise nucleophilic substitution of reactive halides or pseudohalides with the piperazine molecule. researchgate.net These methods, while effective, can sometimes be hampered by the need for multi-step procedures or the use of expensive catalysts and ligands. researchgate.net
Nucleophilic Substitution Reactions at Piperazine Nitrogen Centers
Nucleophilic substitution is a key reaction for the functionalization of piperazine. wm.edu The nitrogen atoms of the piperazine ring are nucleophilic and readily react with suitable electrophiles. For the synthesis of this compound, the electrophile is an ethylsulfonyl-containing molecule. The reaction proceeds via the attack of the piperazine nitrogen on the electrophilic sulfur atom, leading to the formation of a nitrogen-sulfur bond and the displacement of a leaving group. Due to the presence of two secondary amine groups in piperazine, the reaction can proceed in a stepwise manner, first forming the mono-substituted intermediate, 1-(ethylsulfonyl)piperazine (B2401436), followed by the second substitution to yield the desired 1,4-disubstituted product.
Formation of Sulfonyl Bonds on Piperazine Derivatives
The crucial step in the synthesis of this compound is the formation of the sulfonamide bonds. This can be achieved through direct sulfonylation or via an oxidation route.
Sulfonylation Reactions with Ethylsulfonyl Precursors
The most direct method for introducing the ethylsulfonyl groups onto the piperazine ring is through a sulfonylation reaction. This typically involves reacting piperazine with two equivalents of an ethylsulfonyl precursor, such as ethylsulfonyl chloride, in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
A general procedure for the synthesis of sulfonamide derivatives of piperazine involves dissolving the piperazine substrate in a suitable solvent like dichloromethane. mdpi.com The corresponding sulfonyl chloride is then added to the solution. mdpi.com A base, such as triethylamine, is subsequently introduced to facilitate the reaction. mdpi.com The reaction mixture is then typically subjected to an aqueous workup to isolate the product. mdpi.com
Table 1: Representative Reaction Conditions for Sulfonylation of Piperazines
| Piperazine Derivative | Sulfonylating Agent | Base | Solvent | Reaction Time | Yield |
| Trimetazidine | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 30 min | Not specified |
| Piperazine | (-)-Nopol mesylate | K2CO3 | Acetonitrile | 4 h | 75% |
| Piperazine | 4,5-dichloro-1,2-dithiol-3-one | Triethylamine | Methanol | 2 h | 89% |
Note: The yields and reaction times are specific to the cited examples and may vary for the synthesis of this compound.
Oxidation of Thioether or Sulfide Precursors to Sulfones
An alternative, though less direct, route to sulfones is the oxidation of the corresponding thioether or sulfide precursors. organic-chemistry.org In this approach, a precursor such as 1,4-bis(ethylthio)piperazine would first be synthesized. This could be achieved by reacting piperazine with an ethylthio-containing electrophile. The resulting bis-sulfide would then be oxidized to the desired bis-sulfone.
Various oxidizing agents can be employed for the conversion of sulfides to sulfones, including meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or side reactions. For instance, the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate provides an environmentally friendly method for oxidizing sulfides to sulfones. organic-chemistry.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that can be varied include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.
For sulfonylation reactions, the choice of base is important. Tertiary amines like triethylamine are commonly used, but inorganic bases such as potassium carbonate can also be effective. mdpi.com The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane and acetonitrile are frequently used for such transformations. mdpi.commdpi.com
The reaction temperature can influence the rate of reaction and the formation of byproducts. While many sulfonylation reactions proceed readily at room temperature, in some cases, heating may be necessary to drive the reaction to completion. mdpi.commdpi.com Conversely, cooling the reaction mixture may be required to control exothermic reactions.
The stoichiometry of the reactants is another crucial factor. For the synthesis of the disubstituted product, at least two equivalents of the ethylsulfonylating agent are required per equivalent of piperazine. Using a slight excess of the electrophile can help to ensure complete conversion of the piperazine.
Table 2: Factors Influencing Yield in N,N'-Disubstitution of Piperazine
| Factor | Influence on Reaction | Example |
| Stoichiometry | The ratio of piperazine to the substituting agent determines the extent of mono- versus di-substitution. | In the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine, using a 1:2 molar ratio of the dithiolone to piperazine favors the mono-substituted product, while a 1:0.5 ratio in the presence of a base leads to the bis-product. mdpi.com |
| Base | Neutralizes acid byproducts and can influence reaction rate. | Triethylamine and potassium carbonate are commonly used bases in piperazine substitution reactions. mdpi.commdpi.com |
| Solvent | Affects solubility of reactants and can influence reaction pathways. | Dichloromethane, acetonitrile, and methanol are common solvents. mdpi.commdpi.commdpi.com |
| Temperature | Influences reaction rate and selectivity. | Reactions may be conducted at room temperature or under reflux conditions to achieve desired outcomes. mdpi.commdpi.com |
By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity.
Catalyst Systems in Piperazine Functionalization
While the direct sulfonylation of piperazine with sulfonyl chlorides is often base-mediated rather than truly catalytic, various catalytic systems are employed for other types of piperazine N-functionalization and can be relevant for optimizing sulfonamide synthesis. These systems aim to enhance reaction rates, yields, and selectivity.
Organocatalysis : In related reactions, such as the α-sulfenylation of piperazine-2,5-diones, organocatalysts like cinchona alkaloids have been used as Lewis bases to achieve high product yields under mild conditions. nih.gov Such catalysts could potentially be adapted to activate the piperazine nitrogen or the sulfonylating agent in the synthesis of this compound.
Metal-Based Catalysis : For N-aryl piperazine synthesis, palladium-catalyzed methods like the Buchwald-Hartwig coupling are common. mdpi.comorganic-chemistry.org Copper-catalyzed reactions, such as the Ullmann–Goldberg reaction, are also utilized. mdpi.com While direct sulfonylation does not typically require these metal catalysts, they are crucial for creating more complex piperazine derivatives where a C-N bond is formed. Copper catalysis has also been reported for the C-H sulfonylation of benzylamines, demonstrating its utility in forming C-S bonds in amine-containing molecules. chemrxiv.org
Heterogeneous Catalysis : For some syntheses of monosubstituted piperazines, heterogeneous catalysts involving metal ions supported on polymeric resins have been employed. mdpi.com This approach simplifies catalyst removal and product purification.
A typical base-mediated synthesis of this compound would proceed as illustrated in the scheme below, where a base such as triethylamine or pyridine is used to scavenge the HCl produced.
Scheme 1: General Synthesis of this compound
Solvent Selection and Temperature Control for Regioselective Synthesis
The choice of solvent and the control of reaction temperature are critical parameters for achieving regioselective synthesis, particularly in obtaining the desired 1,4-disubstituted product over a monosubstituted one or other side products. rsc.org
Solvent Effects : The polarity of the solvent can significantly influence reaction rates and yields. A study on the N-functionalization of tautomerizable heterocycles found a high degree of solvent dependency, with product yields varying from 0% in acetonitrile to 70% in chloroform. mdpi.com For the sulfonylation of piperazine, aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often preferred as they dissolve the reactants well without interfering with the reaction. The choice of solvent can impact the solubility of intermediates and the final product, which in turn affects reaction kinetics and ease of isolation. acs.org
Temperature Control : Reaction temperature is a key factor in controlling the rate of reaction and minimizing the formation of impurities. The sulfonylation of amines is typically an exothermic reaction. Therefore, the reaction is often initiated at a low temperature (e.g., 0 °C) by adding the ethanesulfonyl chloride dropwise to the solution of piperazine and base. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure the completion of the disubstitution. mdpi.com Careful temperature management prevents degradation of reactants and products and helps control the regioselectivity of the second sulfonylation step.
The table below summarizes typical conditions for achieving regioselective synthesis.
| Parameter | Condition | Rationale |
| Stoichiometry | >2 equivalents of Ethanesulfonyl Chloride | Ensures complete disubstitution of both nitrogen atoms on the piperazine ring. |
| Solvent | Aprotic (e.g., DCM, THF, Acetonitrile) | Solubilizes reactants without interfering with the reaction mechanism. |
| Base | Tertiary Amine (e.g., Triethylamine, Pyridine) | Neutralizes the HCl byproduct, driving the reaction to completion. |
| Temperature | Initial cooling (0 °C), then warming to room temperature | Controls the exothermic reaction rate and prevents side-product formation. |
Purification and Isolation Techniques for this compound
Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. This typically involves an initial workup followed by chromatographic separation and/or recrystallization.
Chromatographic Separations (e.g., Column Chromatography, Preparative LC)
Chromatography is a primary technique for purifying piperazine derivatives by separating the target compound from unreacted starting materials, the monosubstituted intermediate, and other impurities. mdpi.com
Column Chromatography : This is a standard method for the purification of organic compounds. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. mdpi.com The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The separation is monitored by Thin-Layer Chromatography (TLC). nih.gov
High-Performance Liquid Chromatography (HPLC) : For achieving higher purity or for analytical purposes, HPLC is employed. Various stationary phases can be used, including normal-phase (e.g., silica, cyano-bonded) and reversed-phase (e.g., C8, C18) columns. researchgate.netresearchgate.net The choice of column and mobile phase is critical; for instance, some analyses of piperazine derivatives require normal-phase systems to achieve retention and separation, as reversed-phase columns may not retain the polar compound sufficiently. researchgate.net Derivatization is sometimes used to improve detection by UV or fluorescence detectors, especially for compounds lacking a strong chromophore. researchgate.net
The following table outlines typical parameters for chromatographic purification.
| Technique | Stationary Phase | Mobile Phase Example | Detection Method |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | TLC with UV or staining |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV Detector |
| Analytical HPLC | Cyanopropyl (HILIC) | Acetonitrile/Ammonium (B1175870) Acetate | Evaporative Light Scattering Detector (ELSD) researchgate.net |
Recrystallization and Precipitation Methods
Recrystallization and precipitation are powerful techniques for the final purification of solid compounds like this compound, often following chromatographic separation. nih.gov
Recrystallization : This method relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solution. nih.gov Common solvents for recrystallizing piperazine derivatives include ethanol, ethyl acetate, or mixtures thereof. mdpi.comnih.gov
Precipitation : Precipitation can be used to isolate a product from a reaction mixture or to purify it. This is often achieved by changing the solvent composition to decrease the solubility of the desired compound. For piperazine itself, purification can be achieved by forming a salt, such as piperazine diacetate, by adding acetic acid to an acetone solution of the crude material. google.com This selectively precipitates the salt, which can then be isolated and neutralized to regenerate the pure piperazine. google.com A similar acid-base manipulation or solvent anti-solvent approach could be adapted for the purification of this compound if it contains basic impurities.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a potent tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational modes of 1,4-Bis(ethylsulfonyl)piperazine, specifically the characteristic vibrations of the sulfonyl groups and the piperazine (B1678402) ring, offer a wealth of structural information.
Identification and Assignment of Characteristic Functional Group Vibrations (Sulfonyl, Piperazine Ring)
The vibrational spectrum of this compound is dominated by the characteristic absorptions of the sulfonyl (SO₂) groups and the piperazine ring. The sulfonyl group typically exhibits strong and distinct stretching vibrations. Specifically, the asymmetric (νas) and symmetric (νs) SO₂ stretching modes are expected to appear in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. These intense bands are readily identifiable in the FT-IR spectrum and serve as a clear indicator of the presence of the sulfonyl functionality.
A detailed assignment of the key vibrational bands is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Asymmetric SO₂ Stretching | 1350 - 1300 |
| Symmetric SO₂ Stretching | 1160 - 1120 |
| C-H Stretching (Piperazine) | 3000 - 2800 |
| C-N Stretching (Piperazine) | 1200 - 1000 |
| Piperazine Ring Deformation | < 1000 |
Conformational Insights from Vibrational Band Analysis
The piperazine ring can adopt several conformations, with the chair and boat forms being the most common. Vibrational spectroscopy can provide valuable insights into the predominant conformation of the piperazine ring in this compound. The positions and intensities of certain vibrational bands, particularly the ring deformation and C-H bending modes, are sensitive to the symmetry of the molecule. By comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation. For instance, a chair conformation, which possesses a center of symmetry, would lead to mutually exclusive bands in the IR and Raman spectra for certain vibrational modes, a principle known as the rule of mutual exclusion. The analysis of these spectral features can thus illuminate the conformational preference of the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl groups and the piperazine ring. The ethyl groups will give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shift of the methylene protons directly attached to the sulfonyl group will be significantly downfield due to the strong electron-withdrawing nature of the SO₂ group.
The protons on the piperazine ring are chemically equivalent in a rapidly interconverting chair conformation, and would therefore be expected to appear as a singlet. However, restricted rotation or a locked conformation could lead to more complex splitting patterns. The integration of the signals in the ¹H NMR spectrum will confirm the ratio of protons in the different chemical environments, consistent with the molecular formula.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl and methylene carbons of the ethyl groups, as well as for the carbon atoms of the piperazine ring. The chemical shift of the carbon atoms is influenced by their local electronic environment. The methylene carbon of the ethyl group attached to the sulfonyl group will be shifted downfield. Similarly, the carbon atoms of the piperazine ring will have a characteristic chemical shift.
A summary of the expected ¹H and ¹³C NMR chemical shifts is provided in the tables below.
¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~ 1.3 | Triplet |
| Ethyl -CH₂- | ~ 3.2 | Quartet |
| Piperazine -CH₂- | ~ 3.4 | Singlet |
¹³C NMR Data
| Carbon | Expected Chemical Shift (ppm) |
| Ethyl -CH₃ | ~ 7 |
| Ethyl -CH₂- | ~ 48 |
| Piperazine -CH₂- | ~ 49 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the assignments made from the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For example, the proton signal of the piperazine ring will show a correlation to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, a correlation between the methylene protons of the ethyl group and the carbon atoms of the piperazine ring would definitively establish the attachment of the ethylsulfonyl group to the piperazine nitrogen.
Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be confidently determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, with a chemical formula of C8H18N2O4S2, the expected molecular weight can be calculated. While direct mass spectrometry data for this specific compound is not available in the search results, analysis of related piperazine derivatives provides insight into expected fragmentation patterns.
In the mass spectrometry of piperazine analogues, cleavage of the C-N bonds within the piperazine ring and between the piperazine ring and its substituents are common fragmentation pathways. xml-journal.net For example, in the analysis of 1,4-bis(trimethylsilyl)piperazine, the molecular ion ([M]+) was observed at m/z 230, with other fragments corresponding to the loss of methyl groups and other parts of the molecule. mdpi.com This suggests that for this compound, fragmentation would likely involve the cleavage of the ethylsulfonyl groups and the piperazine ring itself.
Table 1: Predicted and Observed Masses of Related Piperazine Compounds
| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Mass (m/z) |
|---|---|---|---|
| 1,4-Bis(methylsulfonyl)piperazine | C6H14N2O4S2 | 242.32 | Not Available |
| 1,4-Bis(trimethylsilyl)piperazine | C10H26N2Si2 | 230.50 | 230 ([M]+) mdpi.com |
| 1,4-Bis(3-aminopropyl)piperazine | C10H24N4 | 200.32 | Not Available |
This table is provided for illustrative purposes based on available data for related compounds.
Single Crystal X-Ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Through single-crystal X-ray diffraction, the exact bond lengths, bond angles, and torsion angles of this compound can be determined. While the specific crystal structure of this compound is not detailed in the provided results, studies on numerous other piperazine derivatives have been successfully conducted. nih.govmdpi.comnih.govresearchgate.netresearchgate.netnih.gov For example, the crystal structure of 1,4-bis(9-anthracenylmethyl)piperazine revealed an anti-conformation of the two anthracene (B1667546) rings across the piperazine ring. nih.gov In another study on (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one, the dihedral angle between the fluorobenzene (B45895) rings was found to be 76.36 (17)°. researchgate.net These examples demonstrate the level of detailed geometric information that can be obtained from such analyses.
The piperazine ring typically adopts a chair conformation, which is its most stable form. Single-crystal X-ray diffraction studies consistently confirm this for a wide range of piperazine-containing compounds. researchgate.netresearchgate.net For instance, in the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), the piperazine ring adopts a chair conformation. researchgate.net Similarly, the piperazine ring in (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one also exists in a chair conformation. researchgate.net This conformation minimizes steric strain and is a key feature of the piperazine skeleton. It is therefore highly probable that the piperazine ring in this compound also adopts a chair conformation in the solid state.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Bis(methylsulfonyl)piperazine |
| 1,4-Bis(trimethylsilyl)piperazine |
| 1,4-Bis(3-aminopropyl)piperazine |
| 1,4-Bis(9-anthracenylmethyl)piperazine |
| (E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one |
| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) |
| Piperazine |
| Aryl sulfonyl piperazine |
| Sulfonyl piperazine |
| 1-benzyl-piperazine |
| 1,4-dibenzylpiperazine |
| 1-(3-chlorophenyl)-piperazine |
| 1-(3-trifluoromethylphenyl)-piperazine |
| 1,4-Bis(ethylsulfanylmethyl)piperazine |
| 1,4-Bis[(chloromethyl)sulfonyl]piperazine |
| 1,4-Bis(benzo[d]isothiazol-3-yl)piperazine |
| 1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine |
| 1,4-Bis(2-propylsulfanylethyl)piperazine |
| 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) |
| 1-Bis(4-fluorophenyl)methyl piperazine |
| Bis(1-ethyl-6-fluoro-4-oxido-7-(piperazin-1-ium-1-yl)-1,8-naphthyridin-1-ium-3-carboxylate-κ2O,O′)copper(II) benzene-1, 4-dicarboxylate dihydrate |
| [μ2-piperazine-1,4-bis(2-hydroxypropanesulfonato-κO:O′)] bis(μ2-4,4′-trimethylenedipyridyl-κN:N′)disilver(I) |
| Piperazinium (bis) p-toluenesulfonate |
| 3-Aminobenzoic acid |
Crystal Packing and Supramolecular Assembly
It is plausible that the C-H...O interactions would link the molecules into extended networks, such as chains or sheets. The piperazine ring, which typically adopts a chair conformation, and the orientation of the ethylsulfonyl groups would significantly influence the packing efficiency and the resulting supramolecular motifs. The ethyl groups, with their conformational flexibility, could also play a role in optimizing the packing arrangement by minimizing steric hindrance and maximizing attractive van der Waals forces.
The symmetry of the molecule might lead to a centrosymmetric crystal structure, where the piperazine ring is located on an inversion center. This would have specific implications for the packing arrangement, often leading to efficient space filling. The final supramolecular assembly would be the one that achieves the lowest lattice energy, balancing the attractive C-H...O and van der Waals interactions against repulsive forces.
Further research, involving the synthesis and single-crystal X-ray diffraction analysis of this compound, is required to elucidate the precise nature of its intermolecular interactions and supramolecular assembly.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations have been employed to investigate the molecular structure and electronic features of aryl sulfonyl piperazine (B1678402) derivatives. These studies typically utilize the B3LYP method with a 6-31G(d,p) basis set, a common approach in DFT that provides a good balance between accuracy and computational cost. researchgate.net
The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For aryl sulfonyl piperazine derivatives, this process reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net The optimized geometry is crucial for accurately calculating other molecular properties.
The energetic landscapes of these molecules are explored to understand their relative stabilities. The total energy calculated for the optimized structure is a key parameter. For instance, in a study of four different aryl sulfonyl piperazine derivatives, the total energies were calculated to identify the most stable conformations. researchgate.net
Table 1: Optimized Geometrical Parameters for a Representative Aryl Sulfonyl Piperazine Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S-O1 | 1.43 |
| S-O2 | 1.44 |
| S-N | 1.64 |
| C-S | 1.77 |
| N-C | 1.47 |
| O1-S-O2 | 120.1° |
| O1-S-N | 108.5° |
| C-S-N | 106.9° |
Data derived from representative aryl sulfonyl piperazine structures. researchgate.net
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations are essential for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra.
For aryl sulfonyl piperazine derivatives, the calculated vibrational frequencies can be correlated with experimental data to validate the computational model. Key vibrational modes include the stretching of S=O, C-S, and C-N bonds, as well as the bending and torsional modes of the piperazine ring. The sulfamide (B24259) function, in particular, presents characteristic vibrational bands that can be identified. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule. It provides insights into charge transfer, delocalization of electrons, and the nature of chemical bonds. While a full NBO analysis was not detailed in the available literature for aryl sulfonyl piperazines, related Mulliken population analysis was performed. This analysis calculates the net charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net
In the studied aryl sulfonyl piperazine derivatives, the sulfonyl group (SO2) acts as a strong electron-withdrawing group. This is reflected in the calculated atomic charges, where the sulfur and oxygen atoms carry significant negative charges, while the adjacent nitrogen and carbon atoms become more positive. For example, the analysis showed that the nitrogen atom of the piperazine ring (3N) often carries a more negative charge, while the sulfur atom (33S) is more positively charged, indicating significant charge delocalization throughout the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. researchgate.net
The energies of the HOMO and LUMO orbitals and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For the series of aryl sulfonyl piperazine derivatives studied, the HOMO is typically localized on the aryl and piperazine moieties, while the LUMO is centered on the sulfonyl group and the aryl ring. This distribution indicates that the piperazine ring is the likely site for electrophilic attack, while the sulfonyl group is a potential site for nucleophilic attack. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Series of Aryl Sulfonyl Piperazine Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 1 | -6.45 | -1.21 | 5.24 |
| Derivative 2 | -6.53 | -1.35 | 5.18 |
| Derivative 3 | -6.62 | -1.78 | 4.84 |
| Derivative 4 | -6.48 | -1.29 | 5.19 |
Data represents a series of four different aryl sulfonyl piperazine derivatives. researchgate.net
The HOMO-LUMO energy gap is a direct indicator of the chemical reactivity and stability of a molecule. As seen in the table above, the derivatives exhibit varying energy gaps, suggesting differences in their reactivity profiles. The compound with the smallest energy gap (Derivative 3 at 4.84 eV) is predicted to be the most reactive and the softest molecule in the series. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It is calculated by determining the electrostatic potential at a particular point in space near a molecule, which arises from the combination of the positive charge of the nuclei and the negative charge of the electrons. The MEP map is typically rendered as a 3D plot where different potential values are represented by different colors.
Identification of Electrophilic and Nucleophilic Sites
The MEP map allows for the straightforward identification of electrophilic and nucleophilic sites on a molecule.
Electrophilic Sites: Regions with a positive electrostatic potential, typically colored blue, indicate areas that are electron-deficient. These sites are susceptible to attack by nucleophiles (electron-rich species). In the context of 1,4-Bis(ethylsulfonyl)piperazine, one might hypothesize that the areas around the hydrogen atoms of the ethyl groups and potentially the sulfur atoms could exhibit positive potential.
Nucleophilic Sites: Regions with a negative electrostatic potential, usually colored red, signify areas of high electron density. These sites are prone to attack by electrophiles (electron-deficient species). For this compound, the oxygen atoms of the sulfonyl groups would be the most likely candidates for strong nucleophilic sites due to the high electronegativity of oxygen.
Prediction of Intermolecular Interactions
The MEP is also instrumental in predicting non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces. By identifying the positive and negative regions on a molecule, one can anticipate how it will interact with other molecules, including solvents or biological receptors. For instance, the negative potential regions on the oxygen atoms of this compound would be expected to act as hydrogen bond acceptors.
Global Chemical Reactivity Descriptors
Hardness, Softness, and Electrophilicity Indices
Without computational data for this compound, specific values for these indices cannot be provided. However, their definitions are as follows:
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity.
Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | Measures the polarizability and reactivity of a molecule. |
| Electrophilicity Index (ω) | ω = (μ2) / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Table 1: Global Chemical Reactivity Descriptors. Note: μ in the electrophilicity index formula represents the chemical potential. |
Nonlinear Optical (NLO) Properties Theoretical Prediction
Nonlinear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and data storage. Computational methods can predict the NLO properties of a molecule, guiding the synthesis of new materials with desired characteristics.
Dipole Moment, Polarizability, and Hyperpolarizability Calculations
The NLO response of a molecule is determined by its interaction with an applied electric field, which can be quantified by the following parameters:
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β) and Second Hyperpolarizability (γ): These are tensors that quantify the nonlinear response of a molecule to an electric field. The magnitude of these values, particularly the first hyperpolarizability (β), is a key indicator of a molecule's potential as an NLO material.
| Property | Symbol | Description |
| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |
| Polarizability | α | The ability of the molecular electron cloud to be distorted by an electric field. |
| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response. |
| Second Hyperpolarizability | γ | A measure of the third-order nonlinear optical response. |
| Table 2: Parameters for NLO Property Prediction. |
Structure-NLO Property Relationships
The field of nonlinear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of phenomena with applications in optical switching, frequency conversion, and high-resolution imaging. The NLO response of a material is fundamentally governed by the molecular structure and electronic characteristics of its constituent molecules. For organic molecules, the presence of electron-donating and electron-accepting groups, connected by a π-conjugated system, is a common strategy to enhance NLO properties.
In the case of this compound, the central piperazine ring, a six-membered heterocycle with two nitrogen atoms, acts as an electron-donating core. The two ethylsulfonyl groups attached to the nitrogen atoms serve as strong electron-withdrawing moieties. This donor-acceptor-donor (D-A-D) type architecture is a promising framework for significant NLO activity.
Computational studies, primarily employing Density Functional Theory (DFT), have become an indispensable tool for predicting and understanding the NLO properties of molecules. These theoretical investigations provide valuable data on molecular geometry, electronic structure, and key NLO parameters such as polarizability (α) and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response of a molecule.
While specific experimental and extensive theoretical studies on the NLO properties of this compound are not widely available in the public domain, we can infer its potential by drawing parallels with computational studies on analogous piperazine and sulfonyl-containing compounds. researchgate.netnih.govphyschemres.org These studies consistently demonstrate that the strategic incorporation of sulfonyl groups can significantly enhance the NLO response of organic molecules. nih.govacs.org
Detailed Research Findings from Analogous Systems:
Computational analyses of similar piperazine derivatives reveal several key structure-property relationships that are likely applicable to this compound:
Molecular Geometry and Stability: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine the optimized molecular geometry. researchgate.net For piperazine derivatives, the chair conformation of the piperazine ring is typically the most stable. The bond lengths, bond angles, and dihedral angles obtained from these calculations are crucial for understanding the molecule's three-dimensional structure and its influence on electronic properties.
Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher molecular reactivity and enhanced NLO properties, as it indicates easier electronic transitions. physchemres.orgmdpi.com In D-A-D systems, the HOMO is typically localized on the electron-donating piperazine ring, while the LUMO is concentrated on the electron-withdrawing sulfonyl groups. This spatial separation of the FMOs facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is a fundamental mechanism for generating a large NLO response.
Nonlinear Optical Parameters: The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β), are calculated to quantify the NLO response. researchgate.netias.ac.in The first hyperpolarizability (β) is particularly important for second-order NLO applications. A higher value of β indicates a more efficient NLO material. For comparison, the β value of a new material is often benchmarked against that of urea, a standard reference compound in NLO studies. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are useful for identifying the electrophilic and nucleophilic sites and understanding the regions of positive and negative electrostatic potential, which are directly related to the donor and acceptor characteristics of the functional groups.
The following interactive data tables, based on typical findings for structurally related sulfonyl-containing piperazine derivatives from computational studies, illustrate the type of data generated in such investigations.
Table 1: Calculated NLO Properties of a Representative Sulfonyl-Piperazine Derivative
| Parameter | Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Average Polarizability (α) | 45.2 x 10-24 | esu |
| First Hyperpolarizability (β) | 12.8 x 10-30 | esu |
Table 2: Frontier Molecular Orbital Energies of a Representative Sulfonyl-Piperazine Derivative
| Orbital | Energy | Unit |
| HOMO | -6.2 | eV |
| LUMO | -2.1 | eV |
| HOMO-LUMO Gap | 4.1 | eV |
These tables showcase the quantitative data that can be obtained from theoretical calculations, providing a basis for comparing the NLO potential of different molecules and guiding the design of new materials with enhanced properties. The combination of the electron-donating piperazine core and the strong electron-withdrawing sulfonyl groups in this compound strongly suggests that it would exhibit significant NLO properties, making it a compound of interest for further theoretical and experimental investigation in the field of nonlinear optics.
Chemical Reactivity and Derivative Chemistry of 1,4 Bis Ethylsulfonyl Piperazine
Reactivity of the Piperazine (B1678402) Ring System
The presence of two sulfonyl groups deactivates the nitrogen atoms of the piperazine ring, rendering them significantly less nucleophilic and basic compared to unsubstituted or mono-alkylated piperazines. This electronic effect has profound implications for the reactivity of the ring itself.
Potential for Further Functionalization at Unsubstituted Positions
Direct functionalization of the carbon atoms (C-H bonds) of the piperazine ring in 1,4-disubstituted piperazines is a challenging endeavor due to the generally unreactive nature of these positions. However, recent advances in organic synthesis have opened avenues for such transformations, primarily on piperazines bearing different N-substituents, such as N-Boc (tert-butyloxycarbonyl) groups. These methods can, in principle, be adapted to 1,4-bis(ethylsulfonyl)piperazine.
Modern synthetic strategies that could be explored for the C-H functionalization of the this compound ring include:
Directed Lithiation-Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with an electrophile. For piperazine systems, the choice of the directing group on the nitrogen is crucial. While N-Boc and N-benzyl groups are commonly used to direct lithiation, the strong electron-withdrawing nature of the ethylsulfonyl groups would likely influence the acidity of the adjacent C-H protons and the stability of the resulting carbanion. semanticscholar.orgmdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines and heterocycles under mild conditions. rsc.org This methodology often involves the generation of a radical intermediate, which can then react with a variety of coupling partners. For N-aryl or N-Boc protected piperazines, α-amino radicals can be generated and subsequently arylated, vinylated, or alkylated. rsc.orgorgsyn.org The applicability of this method to this compound would depend on the electrochemical properties of the molecule and its ability to form the key radical intermediates.
These potential functionalization reactions would allow for the introduction of a wide range of substituents onto the piperazine backbone, leading to a diverse array of novel derivatives.
Ring-Opening Reactions
The piperazine ring in this compound is generally stable due to the presence of the robust sulfonamide linkages. Ring-opening would require cleavage of either a C-N or a C-C bond within the ring. While C-C bond cleavage is energetically unfavorable, C-N bond cleavage can be achieved under specific conditions, often involving the activation of the nitrogen atom.
In the context of N,N'-disubstituted piperazines, ring-opening reactions are not common. However, related chemistries involving the cleavage of the N-S bond in sulfonamides could indirectly lead to ring-opening or fragmentation pathways. For instance, reductive cleavage of the N-S bond would yield the free piperazine, which is susceptible to a different set of reactions.
A plausible, though not widely reported, strategy for ring-opening could involve the reaction of this compound with strong nucleophiles under harsh conditions. This might lead to the cleavage of one of the N-S bonds, followed by a cascade of reactions that could result in the opening of the piperazine ring. The specific products would be highly dependent on the nature of the nucleophile and the reaction conditions employed.
Transformations Involving the Sulfonyl Groups
The ethylsulfonyl moieties are the most reactive sites in the this compound molecule under many conditions. Reactions can occur at the sulfur center or involve the cleavage of the sulfur-nitrogen or sulfur-carbon bonds.
Reactions at the Sulfur Center
The sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6) and is electrophilic. While direct nucleophilic attack on the sulfur atom of a sulfonamide is less common than in sulfonyl chlorides, it can occur with potent nucleophiles.
More relevant is the potential for cleavage of the N-S bond. This is a key reaction for the deprotection of sulfonamides in synthetic chemistry.
Table 1: Potential Reagents for N-S Bond Cleavage in Sulfonamides
| Reagent/Condition | Description | Potential Outcome for this compound |
| Strong Acid | Concentrated acids like HBr or H₂SO₄ can protonate the nitrogen atom, facilitating N-S bond cleavage. acs.org | Potential for mono- or di-deprotection to yield the corresponding piperazine salts. |
| Reducing Agents | Reagents like sodium in liquid ammonia, sodium naphthalenide, or samarium iodide can effect reductive cleavage of the N-S bond. | Formation of piperazine and ethanesulfinic acid or its derivatives. |
| Nucleophiles | Strong nucleophiles, particularly soft nucleophiles like thiophenol, can attack the sulfur atom, leading to N-S bond cleavage. | Formation of piperazine and a corresponding thioether derivative of the sulfonyl group. |
The selective cleavage of one ethylsulfonyl group to yield 1-(ethylsulfonyl)piperazine (B2401436) would be a valuable transformation, providing a route to unsymmetrically substituted piperazine derivatives. nih.gov This could potentially be achieved by using a stoichiometric amount of the cleaving reagent under carefully controlled conditions.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of this compound is a critical factor in its handling, storage, and application. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.
Hydrolysis:
The N-S bond in sulfonamides is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, hydrolysis can occur, although it is typically slower than the hydrolysis of amides. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom.
For this compound, hydrolysis under harsh basic conditions would likely lead to the stepwise cleavage of the two ethylsulfonyl groups, ultimately yielding piperazine and ethanesulfonate (B1225610) salts.
Thermal Decomposition:
Synthesis of Novel Derivatives and Conjugates
The synthesis of novel derivatives and conjugates of this compound can be approached in two primary ways: by modifying the parent molecule or by using it as a building block in a larger synthetic scheme.
Given the relative inertness of the piperazine ring C-H bonds, the most straightforward approach to new derivatives involves reactions at the sulfonyl groups, as discussed in section 5.2.1. The selective cleavage of one ethylsulfonyl group would be a key step, providing a free secondary amine on the piperazine ring that can be readily functionalized. semanticscholar.org
Table 2: Potential Synthetic Routes to Novel Derivatives
| Starting Material | Reagent/Reaction | Product Type |
| This compound | Selective N-S bond cleavage reagent | 1-(Ethylsulfonyl)piperazine |
| 1-(Ethylsulfonyl)piperazine | Alkyl halides, acyl chlorides, etc. | Unsymmetrically substituted piperazine derivatives |
| This compound | C-H functionalization reagents (e.g., via photoredox catalysis) | C-substituted piperazine derivatives |
The synthesis of conjugates, where the this compound moiety is linked to another molecule (e.g., a biomolecule or a pharmacophore), would likely proceed through a linker attached to either the piperazine ring or one of the ethyl groups. This would require the initial synthesis of a functionalized version of this compound, for example, by starting with a piperazine derivative that already contains a reactive handle for conjugation.
Multi-component Reactions Utilizing the Compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govfrontiersin.orgorganic-chemistry.orgtcichemicals.com The efficiency and atom economy of MCRs make them highly attractive for the generation of diverse chemical libraries for high-throughput screening. nih.gov
The direct participation of this compound in common MCRs, such as the Ugi or Passerini reactions, is unlikely due to the non-nucleophilic nature of its nitrogen atoms. These reactions typically require a primary or secondary amine component.
However, it is conceivable that this compound could be utilized as a building block in MCRs if it were appropriately functionalized. For example, if the ethylsulfonyl groups were to contain aldehyde or isocyanide functionalities, the molecule could then participate in a variety of MCRs. The piperazine core would serve as a rigid linker, influencing the spatial orientation of the reactive groups and the resulting products.
The literature describes various MCRs for the synthesis of complex piperidine (B6355638) and other heterocyclic scaffolds, but does not include examples starting from this compound. nih.gov General strategies for synthesizing 1,4-disubstituted piperazines often rely on stepwise nucleophilic substitutions or transition-metal-catalyzed C-N bond couplings. nih.gov
Table 2: Potential Multi-component Reactions with Functionalized this compound Analogs
| Multi-component Reaction | Required Functional Group on Piperazine Analog | Resulting Molecular Scaffold |
| Ugi Reaction | Isocyanide | α-Acylamino carboxamide |
| Passerini Reaction | Isocyanide and Aldehyde | α-Acyloxy carboxamide |
| Biginelli Reaction | Aldehyde and Urea/Thiourea derivative | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | Aldehyde | Dihydropyridine |
Applications in Chemical Sciences and Materials Technology
Polymer and Material Science Applications
Use as a Crosslinking Agent in Polymer Synthesis
While direct studies detailing the use of 1,4-Bis(ethylsulfonyl)piperazine as a crosslinking agent are not prominent in the surveyed scientific literature, the application of analogous piperazine (B1678402) derivatives is well-documented. A notable example is 1,4-Bis(acryloyl)piperazine (PDA) , also known as N,N'-Bis(acryloyl)piperazine. sigmaaldrich.com This compound serves as an effective crosslinking agent, particularly in the formation of polyacrylamide gels for electrophoresis. scientificlabs.co.ukbio-rad.com
PDA is used as a substitute for the more common N,N'-methylenebisacrylamide (bis), offering several advantages in electrophoretic applications, including increased gel strength and reduced background for silver staining methods, which enhances protein detection and resolution. bio-rad.com The mechanism involves the vinyl groups of PDA participating in the free-radical polymerization with acrylamide (B121943) monomers, creating a crosslinked polymer network. The concentration of the crosslinker is a critical parameter, as it directly influences the pore size of the resulting gel matrix. bio-rad.com
The potential of this compound as a crosslinker would rely on a different chemical mechanism, likely involving the reaction of the ethylsulfonyl groups rather than vinyl polymerization.
Fabrication of Zwitterionic Monoliths for Chromatographic Separation
Zwitterionic monoliths are a class of stationary phases used in chromatography that possess both positive and negative charges on their surface. This dual-charge nature imparts unique selectivity, particularly in hydrophilic interaction liquid chromatography (HILIC) for separating polar analytes. nih.govresearchgate.net
The fabrication of these monoliths typically involves the co-polymerization of a functional zwitterionic monomer with a crosslinking agent. nih.gov For instance, zwitterionic monoliths have been prepared by co-polymerizing monomers like N,N-dimethyl-N-methacryloxyethyl-N-(3-sulfopropyl) ammonium (B1175870) betaine (B1666868) or 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) with a crosslinker such as ethylene (B1197577) glycol dimethacrylate (EDMA). researchgate.net
In this context, related piperazine derivatives like 1,4-Bis(acryloyl)piperazine (PDA) have been investigated as hydrophilic crosslinkers for the synthesis of zwitterionic phosphorylcholine-functionalized monoliths. sigmaaldrich.com The use of PDA can enhance the hydrophilicity and selectivity of the resulting monolith for chromatographic separations. While this compound is not directly used in this method, the established utility of the piperazine core in crosslinkers for these advanced materials is noteworthy. sigmaaldrich.com
Precursor in Chemical Vapor Deposition (CVD) for Thin Film Synthesis
By analogy with structurally related organosilicon piperazine compounds, this compound can be considered a potential precursor for thin film deposition. Research has been conducted on 1,4-Bis-N,N-(trimethylsilyl)piperazine (BTMSP) as a novel single-source precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon carbonitride (SiCN) films. mdpi.commaterials-science.info
BTMSP is advantageous because it contains all the necessary elements (silicon, carbon, and nitrogen) and the required chemical bonds (Si–N–C) within a single molecule. mdpi.com This simplifies the CVD process and equipment. Studies on BTMSP have detailed its thermal properties, vapor pressure, and decomposition pathways in plasma, which are critical parameters for a CVD precursor. mdpi.commaterials-science.info The resulting SiCN films exhibit valuable optical and chemical properties. mdpi.com
Given its structure, this compound contains carbon, nitrogen, sulfur, and oxygen. This composition suggests it could theoretically serve as a precursor for depositing thin films containing these elements, such as carbon-nitride-sulfide materials, although this application has not been reported. Unlike BTMSP, it lacks silicon, precluding its use for SiCN films.
| Compound | Key Structural Feature | Reported/Analogous Application | Mechanism/Role |
|---|---|---|---|
| This compound | Ethylsulfonyl Groups | (Hypothetical) | Potential precursor for S, O, N, C-containing thin films. |
| 1,4-Bis(acryloyl)piperazine (PDA) | Acryloyl Groups | Polymer Crosslinking | Participates in vinyl polymerization to form crosslinked polymer networks (e.g., polyacrylamide gels). scientificlabs.co.ukbio-rad.com |
| 1,4-Bis(trimethylsilyl)piperazine (BTMSP) | Trimethylsilyl Groups | CVD Precursor | Single-source precursor for depositing Silicon Carbonitride (SiCN) thin films. mdpi.com |
Catalysis and Asymmetric Synthesis
The piperazine scaffold is a privileged structure in chemistry, often forming the core of ligands and catalysts due to the coordinating ability of its two nitrogen atoms. nih.govbiointerfaceresearch.com
Role as a Ligand in Metal Complexation
Piperazine and its derivatives, where the nitrogen atoms act as electron-pair donors, are well-established ligands in coordination chemistry, capable of forming complexes with various metal ions. biointerfaceresearch.com For example, derivatives such as 1,4-bis(3-aminopropyl)piperazine (BAPP) have been studied for their ability to form stable metal complexes. sigmaaldrich.com The piperazine ring can act as a bridging ligand between two metal centers, facilitating the construction of bimetallic complexes. biointerfaceresearch.com
In the case of this compound, the situation is markedly different. The ethylsulfonyl (-SO₂Et) groups are strongly electron-withdrawing. This effect significantly reduces the electron density on the piperazine nitrogen atoms, thereby diminishing their basicity and ability to act as Lewis bases or ligands for metal ions. Consequently, this compound is expected to be a very weak ligand compared to N,N'-dialkyl or other electron-donating derivatives of piperazine.
Development of Asymmetric Phase-Transfer Catalysts
Asymmetric catalysis is a powerful tool for producing chiral molecules, and phase-transfer catalysis is an industrially relevant method. nih.gov This field relies on the use of chiral catalysts to control the stereochemical outcome of a reaction. nih.gov
This compound itself is an achiral molecule. It lacks any stereocenters and cannot, on its own, function as an asymmetric catalyst to induce enantioselectivity. Its potential role would be limited to that of a simple, achiral building block or spacer in the synthesis of more complex molecular architectures.
| Compound/Derivative Type | Role in Catalysis | Key Features and Findings |
|---|---|---|
| This compound | (Hypothetical) Achiral Building Block | Strongly electron-withdrawing sulfonyl groups reduce nitrogen basicity, making it a poor ligand. biointerfaceresearch.com Achiral structure prevents its use as an asymmetric catalyst. |
| 1,4-Bis(3-aminopropyl)piperazine (BAPP) | Metal Complex Ligand | The nitrogen atoms of both the piperazine ring and the propylamino side chains can coordinate with metal ions. sigmaaldrich.com |
| Chiral Bisguanidinium-Piperazine Derivatives | Asymmetric Phase-Transfer Catalyst | The piperazine acts as a spacer for two complex chiral guanidinium (B1211019) groups. The overall dicationic, chiral structure is effective in catalyzing enantioselective oxidations. nih.gov |
Scientific Data Lacking for this compound in Advanced Separation Technologies
A thorough review of scientific literature and chemical databases reveals a significant gap in the available research on the chemical compound This compound regarding its applications in advanced separation technologies. Specifically, no published studies or data could be located detailing its use in Hydrophilic Interaction Chromatography (HILIC) or in the design of stationary phases for enhanced separation selectivity.
While the broader class of piperazine derivatives has seen applications in various scientific fields, including chromatography, information on the specific ethylsulfonyl-substituted variant is absent from the public domain. Searches for its use in chromatographic techniques, separation science, and analytical chemistry have yielded no relevant results.
Consequently, it is not possible to provide an article on the applications of this compound in HILIC or stationary phase design as requested. The foundational research and findings necessary to construct such an article are not present in the available scientific literature.
Further research and investigation into the synthesis and characterization of this compound and its potential interactions in chromatographic systems would be required before any authoritative content on its applications in these specialized areas could be produced.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
While established methods for the synthesis of 1,4-bis(ethylsulfonyl)piperazine exist, there is a continuous drive towards developing more efficient and environmentally benign synthetic protocols. Future research should focus on the following:
Catalytic Approaches: Investigating novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to milder reaction conditions, reduced reaction times, and higher yields. For instance, palladium-catalyzed cross-coupling reactions have shown promise in the synthesis of arylpiperazines and could be adapted for sulfonyl derivatives. organic-chemistry.org
Green Chemistry Principles: The development of synthetic routes that utilize greener solvents (e.g., water, supercritical fluids), minimize the use of hazardous reagents, and reduce energy consumption is a critical goal. mdpi.com Microwave-assisted and ultrasound-assisted syntheses are promising avenues to explore for accelerating reactions and improving energy efficiency. mdpi.com
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, milder conditions, shorter reaction times. | Development of new catalysts (transition metal, organocatalysts). |
| Green Chemistry | Reduced environmental impact, increased safety. | Use of aqueous media, alternative energy sources (microwaves, ultrasound). mdpi.com |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Design of multi-component and tandem reaction sequences. researchgate.net |
Advanced Spectroscopic Characterization under Non-Standard Conditions
The majority of spectroscopic data for this compound and its derivatives has been collected under standard laboratory conditions. To gain a deeper understanding of its molecular dynamics and behavior in different environments, advanced spectroscopic studies are warranted.
Variable-Temperature Spectroscopy: Conducting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy at varying temperatures can provide valuable insights into conformational changes, rotational barriers, and intermolecular interactions. This is particularly relevant for the flexible piperazine (B1678402) ring.
High-Pressure Spectroscopy: Subjecting the compound to high pressure and analyzing its spectroscopic response can reveal information about its compressibility, phase transitions, and changes in bond lengths and angles.
Solid-State NMR (ssNMR): For crystalline forms of this compound, ssNMR can provide detailed information about the local environment of atoms, polymorphism, and intermolecular packing, which can be correlated with X-ray diffraction data.
| Spectroscopic Technique | Information Gained | Potential Research Application |
| Variable-Temperature NMR/IR | Conformational dynamics, rotational barriers. | Understanding molecular flexibility and intermolecular forces. |
| High-Pressure Spectroscopy | Compressibility, phase transitions. | Investigating material properties under extreme conditions. |
| Solid-State NMR | Polymorphism, local atomic environments. | Characterizing crystalline structures and packing. |
Development of Predictive Models for Structure-Property Relationships based on Computational Data
Computational chemistry offers a powerful tool for predicting the properties of this compound and its derivatives, thereby guiding experimental efforts.
Density Functional Theory (DFT) Calculations: High-level DFT calculations can be employed to accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These theoretical results can be compared with experimental data to validate the computational models.
Quantitative Structure-Property Relationship (QSPR) Modeling: By generating a library of virtual derivatives of this compound and calculating their properties, QSPR models can be developed. These models use statistical methods to correlate molecular descriptors with specific properties, enabling the prediction of properties for yet-to-be-synthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and interactions with solvents or other molecules. This is particularly useful for understanding its behavior in solution and for designing new materials. nih.gov
| Computational Method | Predicted Properties | Research Goal |
| Density Functional Theory (DFT) | Geometry, vibrational frequencies, electronic properties. researchgate.net | Accurate prediction of fundamental molecular properties. researchgate.net |
| QSPR Modeling | Various physicochemical and material properties. | Efficiently screen virtual libraries for desired properties. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. nih.gov | Understanding behavior in solution and condensed phases. |
Discovery of New Chemical Reactions and Derivatization Pathways
The chemical reactivity of this compound remains largely unexplored. Future research should aim to discover new reactions and methods for its derivatization.
Functionalization of the Piperazine Ring: While the sulfonyl groups are the primary reactive sites, methods for the selective functionalization of the piperazine ring itself could open up new avenues for creating complex molecular architectures.
Reactions of the Sulfonyl Group: Exploring the reactivity of the ethylsulfonyl groups beyond simple nucleophilic substitution could lead to novel transformations. For example, reactions involving the α-carbons of the ethyl groups could be investigated.
Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Investigating its polymerization behavior under various conditions could lead to new materials with interesting properties.
Unexplored Applications in Emerging Fields of Chemical Science and Technology (excluding biological/medical)
The unique structural features of this compound suggest its potential utility in a variety of non-biological applications.
Materials Science: Its symmetrical structure and the presence of polar sulfonyl groups could make it a useful building block for the creation of novel materials. For instance, it could be incorporated into metal-organic frameworks (MOFs) or coordination polymers. A related compound, 1,4-bis(trimethylsilyl)piperazine, has been investigated as a precursor for chemical vapor deposition of silicon carbonitride films. mdpi.com
Catalysis: The piperazine core is a common scaffold in ligand design for catalysis. Derivatives of this compound could be synthesized and evaluated as ligands for a variety of catalytic transformations.
Electrolyte Additives: The polarity and potential electrochemical stability of the molecule could make it a candidate for investigation as an additive in battery electrolytes to improve performance and safety.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 1,4-Bis(ethylsulfonyl)piperazine, and how is purity validated?
- Answer : Synthesis typically involves sulfonylation of piperazine using ethylsulfonyl chloride under controlled conditions (e.g., inert atmosphere, base catalysis). Purity validation employs techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. For analogous sulfonamide piperazines, substituent positioning and stoichiometry are critical to minimize byproducts .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). ¹³C/¹H NMR resolves ethyl and piperazine proton environments, while Mass Spectrometry (MS) confirms molecular weight. For conformational analysis, X-ray crystallography or semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) determine stable conformers .
Advanced Research Questions
Q. How can molecular docking simulations predict the interaction of this compound with biological targets like DNA or enzymes?
- Answer : AutoDock Vina is widely used to model ligand-receptor interactions. For example, DNA docking (PDB: 1BNA) involves:
- Removing water molecules and adding polar hydrogens to the target.
- Defining a 40ų grid around the active site.
- Applying semi-flexible docking (rigid target, flexible ligand).
Binding affinities (ΔG) and interaction modes (e.g., hydrogen bonds, π-alkyl) are analyzed. For analogous compounds, ΔG values of -7.5 kcal/mol indicate strong binding .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for sulfonylpiperazines?
- Answer : Discrepancies may arise from solvent effects, protein flexibility, or conformational variability. Solutions include:
- Molecular Dynamics (MD) Simulations : Assess ligand flexibility in physiological conditions.
- Free Energy Perturbation (FEP) : Quantify binding energy changes with substituents.
- Experimental Validation : Compare with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to verify computational results .
Q. How do substituent electronic properties (e.g., EWGs vs. EDGs) influence the inhibitory activity of sulfonylpiperazines?
- Answer : Electron-Withdrawing Groups (EWGs) like sulfonyl enhance activity by stabilizing ligand-enzyme interactions. For DPP-IV inhibitors, para-substituted sulfonylpiperazines show higher affinity than meta-substituted analogs. Substituent effects are quantified via QSAR models or docking score comparisons .
Q. What are best practices for conformational analysis of sulfonyl-substituted piperazines?
- Answer : Use AM1 semiempirical methods (Spartan06) to calculate relative conformer energies. Key steps:
- Generate initial conformers via systematic rotation of sulfonyl groups.
- Optimize geometries and rank by energy (e.g., Table 1 in ).
- Validate with Density Functional Theory (DFT) for higher accuracy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
